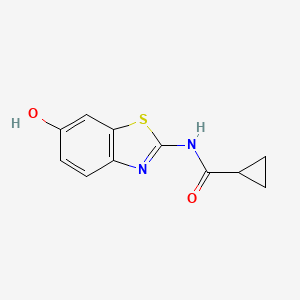![molecular formula C16H13N3O B7549555 4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as PBD, and its chemical formula is C18H15N3O. This compound has gained significant attention in scientific research due to its unique structural and functional properties.
Mechanism of Action
The mechanism of action of PBD is not fully understood, but it is believed to involve the interaction with DNA and RNA. PBD has a planar structure, which allows it to intercalate into the base pairs of nucleic acids. This interaction can cause structural changes in the DNA and RNA, which can affect their function. PBD has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
PBD has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. PBD has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Moreover, PBD has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
PBD has several advantages for lab experiments. It is easy to synthesize and purify, and its fluorescent properties make it a useful tool for imaging and detection. However, PBD has some limitations as well. It has low water solubility, which can affect its bioavailability and cellular uptake. Moreover, PBD can undergo photobleaching, which can limit its application in long-term experiments.
Future Directions
There are several future directions for the research on PBD. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is to explore its application in the development of functional materials, such as sensors, catalysts, and drug delivery systems. Moreover, the structural modification of PBD can lead to the development of new compounds with improved properties and activities.
Conclusion:
In conclusion, PBD is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on PBD has the potential to lead to the development of new materials and therapies for various diseases.
Synthesis Methods
The synthesis of PBD involves the condensation reaction between pyridine-4-carbaldehyde and 1,3-diaminobenzene in the presence of acetic acid and glacial acetic acid. The reaction proceeds under reflux for several hours, and the product is obtained by recrystallization from ethanol. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
PBD has been extensively studied for its potential application in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. PBD is also used as a ligand for the synthesis of metal complexes, which have been investigated for their catalytic and biological activities. Moreover, PBD has been used as a building block for the synthesis of various functional materials, such as polymers, nanoparticles, and supramolecular assemblies.
properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16-11-13(6-5-12-7-9-17-10-8-12)18-14-3-1-2-4-15(14)19-16/h1-10H,11H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQZMETZADSNTI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=CC=CC=C2NC1=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

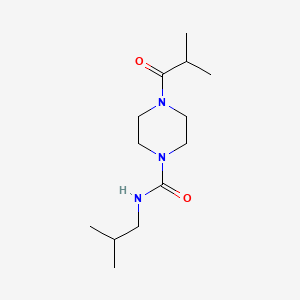
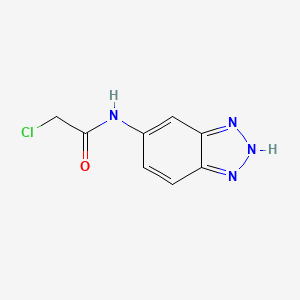
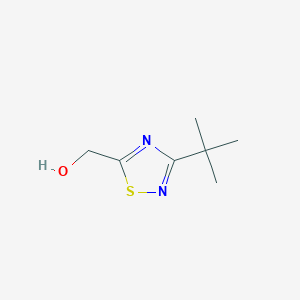
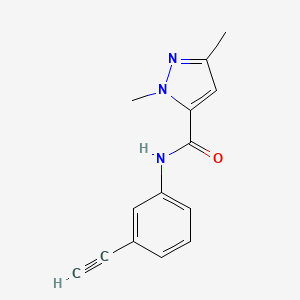
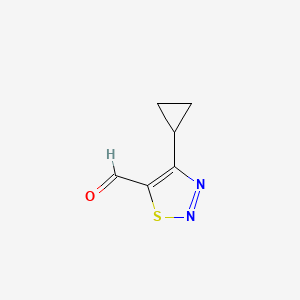
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)

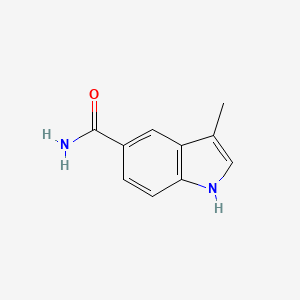

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)
